molecular formula C26H22O7 B11255412 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-methoxybenzoate

3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-methoxybenzoate

Cat. No.: B11255412
M. Wt: 446.4 g/mol
InChI Key: CBEYOIRIIFFLHP-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-methoxybenzoate is a complex organic compound that belongs to the class of chromen-2-ones. This compound is characterized by its unique structure, which includes a chromenone core substituted with methoxy and methyl groups, and a benzoate ester moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-methoxybenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized via the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of a strong acid catalyst such as sulfuric acid.

    Substitution Reactions: The chromenone core is then subjected to electrophilic aromatic substitution reactions to introduce the methoxy and methyl groups at the desired positions.

    Esterification: The final step involves the esterification of the chromenone derivative with 4-methoxybenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride, potentially converting carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where nucleophiles such as thiols or amines replace the methoxy substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Thiols or amines in the presence of a base like sodium hydride.

Major Products

    Oxidation: Quinones or carboxylic acids.

    Reduction: Alcohols or diols.

    Substitution: Thioethers or amines.

Scientific Research Applications

Chemistry

In synthetic chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology and Medicine

In biological and medicinal research, 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-methoxybenzoate has been studied for its potential anti-inflammatory, antioxidant, and anticancer properties. Its ability to interact with biological targets such as enzymes and receptors makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as UV-absorbing agents or fluorescent dyes.

Mechanism of Action

The mechanism by which 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-methoxybenzoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. The compound’s structure allows it to fit into the active sites of enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-methoxybenzoate is unique due to the presence of both methoxy and benzoate ester groups, which confer distinct chemical and biological properties. Its specific substitution pattern allows for unique interactions with biological targets and distinct reactivity in chemical reactions.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C26H22O7

Molecular Weight

446.4 g/mol

IUPAC Name

[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-6-yl] 4-methoxybenzoate

InChI

InChI=1S/C26H22O7/c1-15-20-14-19(32-25(27)16-5-8-18(29-2)9-6-16)10-12-21(20)33-26(28)24(15)17-7-11-22(30-3)23(13-17)31-4/h5-14H,1-4H3

InChI Key

CBEYOIRIIFFLHP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C(C=C2)OC(=O)C3=CC=C(C=C3)OC)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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